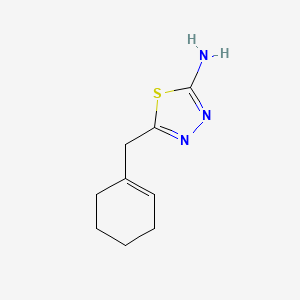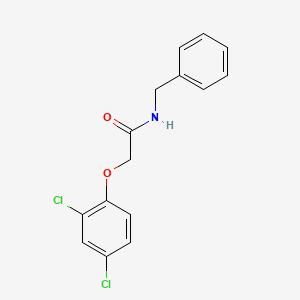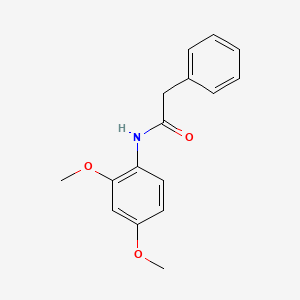![molecular formula C19H26N6S B5557737 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of the pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
- The synthesis process involves reactions like cyclocondensation and nucleophilic substitution. For instance, Paronikyan et al. (2016) describe the synthesis of related pyrimidine derivatives using cyclocondensation methods (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
Molecular Structure Analysis
- Molecular structures of similar compounds have been determined using techniques like NMR and X-ray diffraction. For example, Chao Wu et al. (2005) conducted a study on the molecular structure of related pyrimidine compounds (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
- The reactivity of the compound can be inferred from studies like those by Ogurtsov and Rakitin (2021), who examined the nucleophilic substitution of similar pyrimidine derivatives (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives, including solubility, melting point, and stability, have been studied, although specific data on this exact compound may be limited.
Chemical Properties Analysis
- Chemical properties like acidity, basicity, and reactivity with other chemicals are intrinsic to the pyrimidine class of compounds. Studies like those by Rodinovskaya et al. (2003) provide insights into the chemical behavior of related compounds (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Scientific research has explored innovative synthetic routes to create complex heterocyclic compounds that include pyrimidine and pyrazole moieties, similar to the structure of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine. For instance, Paronikyan et al. (2016) demonstrated the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting a method that could potentially be applied to synthesize compounds with similar structures (Paronikyan et al., 2016).
Biological Activities
Research on compounds structurally related to 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine has also been directed towards evaluating their biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase agents, suggesting the therapeutic potential of structurally related compounds in oncology and inflammation control (Rahmouni et al., 2016). Additionally, Mallesha et al. (2012) investigated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines, underscoring the potential anticancer properties of compounds with similar frameworks (Mallesha et al., 2012).
Propriétés
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methylpyrazol-3-yl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-13-14(2)26-19-17(13)18(21-12-22-19)25-10-6-15(7-11-25)20-8-4-16-5-9-23-24(16)3/h5,9,12,15,20H,4,6-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVCVNWSPCKSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCCC4=CC=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)



![3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)